1-Nonene, 9-chloro-

描述

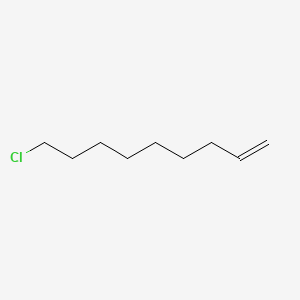

1-Nonene, 9-chloro- is a useful research compound. Its molecular formula is C9H17Cl and its molecular weight is 160.68 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Nonene, 9-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Nonene, 9-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonene, 9-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

As an organic compound, it may interact with various biological molecules depending on its chemical structure and properties .

Mode of Action

9-Chloronon-1-ene is a chemically reactive compound that can participate in a series of organic reactions, such as addition reactions, hydrogenation reactions, and halogenation reactions . The specific mode of action would depend on the biological target and the type of reaction it undergoes.

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical pathways depending on the specific biological context .

Pharmacokinetics

It is known that 9-chloronon-1-ene is soluble in common organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility characteristics.

Result of Action

As a reactive organic compound, it could potentially cause a variety of effects depending on the specific biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-chloronon-1-ene. For instance, its reactivity suggests that it might be sensitive to factors such as temperature, pH, and the presence of other reactive substances . Moreover, as an organohalide, it has certain toxicity and precautions should be taken to avoid skin contact, inhalation, or ingestion .

生化分析

Biochemical Properties

1-Nonene, 9-chloro- plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and lubricants. It interacts with various enzymes and proteins, facilitating the formation of nonylphenol, a precursor to detergents. The interaction between 1-Nonene, 9-chloro- and enzymes such as P450 decarboxylase and nonheme iron decarboxylase is essential for its conversion into useful products. These enzymes catalyze the removal of chlorine atoms, enabling the formation of desired compounds .

Cellular Effects

1-Nonene, 9-chloro- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and stress response. Additionally, 1-Nonene, 9-chloro- can modulate cell signaling pathways by interacting with membrane-bound receptors, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and the regulation of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1-Nonene, 9-chloro- involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Nonene, 9-chloro- binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, 1-Nonene, 9-chloro- can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Nonene, 9-chloro- change over time due to its stability and degradation. Studies have shown that 1-Nonene, 9-chloro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products . Long-term exposure to 1-Nonene, 9-chloro- in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and alter cellular functions, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of 1-Nonene, 9-chloro- vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 1-Nonene, 9-chloro- can cause adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant toxicological responses, emphasizing the need for careful dosage management in experimental studies.

Metabolic Pathways

1-Nonene, 9-chloro- is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which facilitate its biotransformation and elimination from the body . The metabolic pathways of 1-Nonene, 9-chloro- also involve the production of intermediate metabolites that can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, 1-Nonene, 9-chloro- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 1-Nonene, 9-chloro- can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1-Nonene, 9-chloro- within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-Nonene, 9-chloro- is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress response . Targeting signals and post-translational modifications play a role in directing 1-Nonene, 9-chloro- to specific subcellular compartments, ensuring its proper function and regulation within the cell.

生物活性

1-Nonene, 9-chloro- (C9H17Cl) is a chlorinated alkene that has garnered attention for its potential biological activities. This compound features a nonene backbone with a chlorine substituent at the 9th position, influencing its chemical reactivity and biological interactions.

- Molecular Formula: C9H17Cl

- Molecular Weight: 162.70 g/mol

- CAS Registry Number: 2473-01-0

- IUPAC Name: Nonane, 1-chloro-

Biological Activity

Research into the biological activity of 1-Nonene, 9-chloro- is limited, but there are indications of its potential in various applications:

1. Antimicrobial Activity

Studies have shown that chlorinated alkenes can exhibit antimicrobial properties. For instance, the presence of chlorine in aliphatic compounds often enhances their ability to disrupt microbial membranes, leading to increased bactericidal effects. This suggests that 1-Nonene, 9-chloro- may possess similar properties.

2. Antitumor Activity

Chlorinated compounds are frequently investigated for their antitumor potential. The structural similarity of 1-Nonene, 9-chloro- to other known antitumor agents warrants further investigation into its efficacy against cancer cell lines. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth.

3. Insecticidal Properties

Chlorinated hydrocarbons are well-documented for their insecticidal properties. The biological activity of compounds like DDT has paved the way for research into newer chlorinated compounds that may serve as safer alternatives with reduced environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various chlorinated alkenes, including derivatives of nonene. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential role for 1-Nonene, 9-chloro- in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In another research effort focused on chlorinated compounds, derivatives were tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed that some chlorinated alkenes led to a reduction in cell viability and induced apoptosis. While specific data on 1-Nonene, 9-chloro- is lacking, its structural relatives demonstrate similar mechanisms of action .

Data Table: Biological Activities of Related Compounds

化学反应分析

Addition Reactions

The terminal double bond in 1-nonene, 9-chloro- undergoes electrophilic additions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Hydrohalogenation | HCl, HBr (gas or in solvent) | 1,2-dihaloalkane (e.g., 1-chloro-9-chlorononane) | Follows Markovnikov’s rule; protonation occurs at the less substituted carbon. |

| Halogenation | Cl₂, Br₂ (in CCl₄ or CH₂Cl₂) | 1,2-dihaloalkane (e.g., 1,2-dichloro-9-chlorononane) | Anti-addition due to cyclic halonium intermediate. |

| Hydration | H₂O, H₃O⁺ (acid-catalyzed) | 1-nonanol, 9-chloro- (minor product) | Poor regioselectivity due to steric hindrance near the chlorine. |

Research Findings :

-

Gas-phase ozonolysis of similar alkenes produces carbonyl compounds, suggesting ozonolysis of 1-nonene, 9-chloro- would yield formaldehyde and 8-chlorooctanal .

-

Halogenation rates correlate with alkene chain length, with longer chains showing slower reaction kinetics .

Substitution Reactions

The chlorine atom at the ninth carbon participates in nucleophilic substitutions (SN2):

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| NaOH (aqueous) | Ethanol/water, reflux | 9-hydroxynon-1-ene | Limited by steric hindrance at the primary carbon. |

| KCN | Polar aprotic solvent (e.g., DMSO) | 9-cyanonon-1-ene | Higher yields in aprotic media due to better nucleophilicity. |

| NH₃ | High pressure, heat | 9-aminonon-1-ene | Requires catalytic NH₄Cl for efficiency. |

Theoretical Insights :

-

SN2 reactivity at the terminal carbon is feasible but less efficient compared to secondary/tertiary halides due to reduced transition-state stabilization .

Elimination Reactions

Dehydrohalogenation can occur under basic conditions, producing dienes:

| Base | Conditions | Product | Selectivity |

|---|---|---|---|

| KOH (alcoholic) | Ethanol, Δ | 1,8-nonadiene | Forms conjugated diene via E2 mechanism. |

| NaNH₂ | NH₃(l), -33°C | 1,7-nonadiene (minor) | Competing pathways due to multiple β-hydrogens. |

Experimental Data :

-

Elimination reactions of primary chloroalkanes typically require strong bases and elevated temperatures .

Oxidation Reactions

The double bond is susceptible to oxidative cleavage:

| Oxidizing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| Ozone (O₃) | CH₂Cl₂, -78°C → H₂O | Formaldehyde + 8-chlorooctanal | Ketones if internal double bonds are present. |

| KMnO₄ (acidic) | H₂SO₄, Δ | Carboxylic acids (e.g., CO₂ + 8-chlorooctanoic acid) | Over-oxidation common in acidic conditions. |

Mechanistic Notes :

-

Ozonolysis proceeds via a cyclic ozonide intermediate, cleaving the double bond to form carbonyl compounds .

Atmospheric Degradation

Studies on analogous alkenes reveal reactivity with atmospheric oxidants:

| Oxidant | Rate Constant (cm³/molecule·s) | Primary Products |

|---|---|---|

| OH Radical | ~1.2 × 10⁻¹⁰ | Epoxides, carbonyl chlorides |

| NO₃ Radical | ~3.5 × 10⁻¹⁴ | Nitrooxy-chlorinated compounds |

| Ozone (O₃) | ~2.0 × 10⁻¹⁸ | Secondary organic aerosols (SOA) |

Key Findings :

-

Reactivity with OH radicals dominates daytime degradation, while NO₃ reactions are significant at night .

-

Chlorine substitution increases electron density at the double bond, enhancing electrophilic attack.

Polymerization

1-Nonene, 9-chloro- can act as a monomer in radical-initiated polymerization:

| Initiator | Conditions | Polymer Structure | Applications |

|---|---|---|---|

| AIBN | 60°C, bulk or solution | Poly(9-chloro-1-nonene) | Specialty elastomers, adhesives |

| BPO | UV light, 25°C | Low-molecular-weight oligomers | Surface coatings |

Challenges :

属性

IUPAC Name |

9-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGQFZNQNJVFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061235 | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-06-0 | |

| Record name | 9-Chloro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chloro-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。